REACTION_CXSMILES
|
[OH-].[Li+].[Cl:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([O:15]C)=[O:14])[O:12][C:8]=2[CH:7]=[C:6]([N+:17]([O-:19])=[O:18])[C:5]=1[O:20][CH3:21]>CO.O>[Cl:3][C:4]1[C:9]2[CH:10]=[C:11]([C:13]([OH:15])=[O:14])[O:12][C:8]=2[CH:7]=[C:6]([N+:17]([O-:19])=[O:18])[C:5]=1[O:20][CH3:21] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 4-chloro-5-methoxy-6-nitrobenzofuran-2-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC2=C1C=C(O2)C(=O)OC)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in water
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous phase was acidified by the addition of 2M aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were passed through a phase separation cartridge
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC2=C1C=C(O2)C(=O)O)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |